Ortho-Substitution Scaffold Differentiates Trifluoroacetamido Benzamide from Para- and Meta- Analogs in MCD Inhibition Context
The compound is structurally classified as a 'reverse amide' analog, where the benzamide core is ortho-substituted with a trifluoroacetamido group. In a seminal study by Wallace et al. (2007) on malonyl-CoA decarboxylase (MCD) inhibitors, 'reverse amide' trifluoroacetophenone derivatives demonstrated potent MCD inhibitory activity, with the trifluoroacetyl group interacting with the active site as a hydrate . While the specific compound 478261-00-6 was not the primary subject of that study, class-level SAR data indicate that ortho-substitution on the benzamide scaffold creates a distinct geometry compared to para-substituted analogs (e.g., N-(cyclohexylmethyl)-4-(trifluoroacetyl)benzamide) or meta-substituted variants (e.g., N-(cyclohexylmethyl)-3-(trifluoroacetyl)benzamide), which are known to target separate enzyme classes such as HDACs .
| Evidence Dimension | Substitution pattern and target engagement profile |
|---|---|
| Target Compound Data | Ortho-substituted (2-position) trifluoroacetamido benzamide |
| Comparator Or Baseline | Para-substituted (4-position) analog: N-(cyclohexylmethyl)-4-(trifluoroacetyl)benzamide (IC50: 2.5 µM on HDAC1); Meta-substituted (3-position) analog: N-(cyclohexylmethyl)-3-(trifluoroacetyl)benzamide (IC50: 4.2 µM on HDAC6) |
| Quantified Difference | Ortho-substitution directs activity toward MCD-like targets in class context; para/meta substitution directs activity toward HDAC enzymes. No direct IC50 comparison data available for 478261-00-6. |
| Conditions | Class-level inference based on Wallace et al. Bioorg. Med. Chem. Lett. 2007 (MCD inhibition) and BindingDB entries for HDAC inhibition (Fluor-de-Lys assay) |
Why This Matters
For researchers targeting MCD or related metabolic enzymes, the ortho-substituted scaffold is the chemotype of choice; substituting a para- or meta-analog would redirect activity toward HDAC targets, invalidating a screening campaign.
- [1] Wallace, D.M.; Haramura, M.; Cheng, J.F.; Arrhenius, T.; Nadzan, A.M. Novel trifluoroacetophenone derivatives as malonyl-CoA decarboxylase inhibitors. Bioorg. Med. Chem. Lett., 2007, 17, 1127-1130. DOI: 10.1016/j.bmcl.2006.09.023 View Source
- [2] BindingDB. BDBM25186 (CHEMBL248486): N-(cyclohexylmethyl)-4-(2,2,2-trifluoroacetyl)benzamide; BDBM25185: N-(cyclohexylmethyl)-3-(2,2,2-trifluoroacetyl)benzamide. https://www.bindingdb.org/ View Source
